Cas no 116469-02-4 (1,4-Benzenediamine dihydriodide)

1,4-Benzenediamine dihydriodide is a crystalline organic compound primarily used in specialized chemical synthesis and research applications. Its key advantages include high purity and stability, making it suitable for precise experimental work. The dihydriodide form enhances solubility in polar solvents, facilitating reactions where controlled amine functionality is required. This compound is particularly valued in materials science and pharmaceutical research for its role as a building block in the synthesis of complex molecules. Its well-defined structure ensures reproducibility in reactions, while its iodine content can be leveraged in specific catalytic or oxidative processes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
1,4-Benzenediamine dihydriodide structure
116469-02-4 structure
Product name:1,4-Benzenediamine dihydriodide
CAS No:116469-02-4
MF:C6H10I2N2
MW:363.965945720673
CID:3042491
PubChem ID:129655325

1,4-Benzenediamine dihydriodide Chemical and Physical Properties

Names and Identifiers

    • 1,4-Phenylenediamine Dihydriodide
    • 1,4-Diaminobenzene Dihydroiodide
    • 1,4-Phenylenediammonium Iodide
    • 1,4-Benzene diammonium iodide
    • 1,4-benzenediamine dihydriodide
    • benzene-1,4-diamine;dihydroiodide
    • MFCD32062930
    • p-phenylenediamine dihydroiodide
    • Benzene-1,4-diamine dihydroiodide
    • D92210
    • P2389
    • 116469-02-4
    • 1,4-Benzenediamine dihydriodide
    • Inchi: 1S/C6H8N2.2HI/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H
    • InChI Key: RYYSZNVPBLKLRS-UHFFFAOYSA-N
    • SMILES: I.I.NC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 363.89334 g/mol
  • Monoisotopic Mass: 363.89334 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 363.97
  • Topological Polar Surface Area: 52

Experimental Properties

  • Color/Form: No data avaiable

1,4-Benzenediamine dihydriodide Security Information

1,4-Benzenediamine dihydriodide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2389-1G
1,4-Phenylenediamine Dihydriodide
116469-02-4 >98.0%(T)
1g
¥990.00 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284763-200mg
1,4-Phenylenediamine Dihydriodide
116469-02-4 98%
200mg
¥1443.00 2024-08-09
eNovation Chemicals LLC
Y1237447-1g
1,4-Phenylenediamine Dihydriodide
116469-02-4 98%
1g
$470 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X76185-200mg
1,4-Phenylenediamine Dihydriodide
116469-02-4 98%
200mg
¥938.0 2023-09-05
eNovation Chemicals LLC
Y1237447-250mg
1,4-Phenylenediamine Dihydriodide
116469-02-4 98%
250mg
$200 2024-06-06
Aaron
AR01DI3F-50mg
1,4-Phenylenediamine Dihydriodide
116469-02-4 98%
50mg
$17.00 2025-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X220390A-50mg
1,4-Benzenediamine dihydriodide
116469-02-4
50mg
¥538.0 2024-07-21
1PlusChem
1P01DHV3-1g
1,4-Phenylenediamine Dihydriodide
116469-02-4 >98.0%(T)
1g
$189.00 2023-12-26
eNovation Chemicals LLC
Y1237447-50mg
1,4-Phenylenediamine Dihydriodide
116469-02-4 98%
50mg
$100 2024-06-06
eNovation Chemicals LLC
Y1237447-50mg
1,4-Phenylenediamine Dihydriodide
116469-02-4 98%
50mg
$70 2025-03-10

1,4-Benzenediamine dihydriodide Related Literature

Additional information on 1,4-Benzenediamine dihydriodide

Introduction to 1,4-Benzenediamine dihydriodide (CAS No. 116469-02-4)

1,4-Benzenediamine dihydriodide, with the chemical formula C₆H₈N₂·2HI, is a significant compound in the field of pharmaceutical and chemical research. This review provides an in-depth exploration of its properties, applications, and recent advancements in its study.

The compound is derived from 1,4-benzenediamine, a well-known aromatic diamine that serves as a key intermediate in the synthesis of various organic molecules. The dihydriodide salt form enhances its solubility and stability, making it more accessible for research and industrial applications. Its molecular structure, featuring two amino groups attached to a benzene ring, imparts unique reactivity that has been exploited in multiple chemical transformations.

In recent years, 1,4-benzenediamine dihydriodide has garnered attention for its role in medicinal chemistry. Researchers have been exploring its potential as a precursor in the development of novel therapeutic agents. Its ability to participate in condensation reactions with carbonyl compounds has led to the synthesis of Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. These derivatives have shown promise in preliminary studies and are being further investigated for their pharmacological efficacy.

One of the most intriguing aspects of 1,4-benzenediamine dihydriodide is its utility in coordination chemistry. The amino groups can act as ligands, forming complexes with transition metals such as copper, nickel, and palladium. These metal complexes have been studied for their catalytic activity in organic transformations and their potential as anticancer agents. For instance, copper complexes derived from this compound have demonstrated significant cytotoxic effects against certain cancer cell lines, highlighting its importance in oncology research.

The compound’s reactivity also extends to polymer chemistry. 1,4-Benzenediamine dihydriodide can be incorporated into polymeric matrices to enhance their mechanical and thermal properties. Researchers have developed novel polyamides and polyimides using this diamine derivative, which exhibit improved durability and heat resistance. These materials are particularly valuable in high-performance applications such as aerospace and electronics.

From an industrial perspective, the production of 1,4-benzenediamine dihydriodide involves carefully controlled synthetic routes to ensure high purity and yield. Advances in green chemistry have led to more sustainable methods for its synthesis, reducing waste and energy consumption. These innovations align with global efforts to promote environmentally friendly chemical processes.

Recent studies have also delved into the spectroscopic and crystallographic properties of 1,4-benzenediamine dihydriodide. High-resolution NMR spectroscopy has provided detailed insights into its molecular structure and dynamics, while X-ray diffraction studies have revealed its crystal packing patterns. These structural elucidations are crucial for understanding its reactivity and designing derivatives with tailored properties.

The compound’s role in material science is another area of active research. It has been used to develop novel conductive polymers and organic semiconductors due to its electron-rich structure. These materials are foundational for next-generation electronic devices such as flexible displays and solar cells. The ability of 1,4-benzenediamine dihydriodide to facilitate charge transport makes it a valuable component in these advanced technologies.

In conclusion,1,4-Benzenediamine dihydriodide (CAS No. 116469-02-4) is a versatile compound with broad applications across pharmaceuticals, coordination chemistry, polymer science, and materials engineering. Its unique structural features enable diverse chemical transformations that have practical implications in drug development, catalysis, and advanced materials design. As research continues to uncover new possibilities for this molecule,1,4-benzenediamine dihydriodide is poised to remain a cornerstone of modern chemical innovation.

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